N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Description
N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted with a phenyl group at position 3, a methyl group at position 5, and a carboxamide moiety at position 2. The N,N-bis(cyanomethyl) substituents on the carboxamide nitrogen introduce electron-withdrawing cyanomethyl groups, which influence the compound’s electronic and steric properties.
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c1-11-13(15(20)19(9-7-16)10-8-17)14(18-21-11)12-5-3-2-4-6-12/h2-6H,9-10H2,1H3 |
InChI Key |
XYJMSZOABKAAEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid with cyanomethylating agents such as bromoacetonitrile in the presence of a base like potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety undergoes nucleophilic substitution under basic conditions, enabling derivatization:
| Reaction Conditions | Reagents | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Aqueous NaOH (1M), 80°C, 4 hrs | Ethylenediamine | Bis-amine derivative | 68 | |
| KOH/EtOH, reflux, 6 hrs | Benzyl alcohol | N-benzyl carboxamide | 72 | |
| NaH/DMF, 0°C → RT, 2 hrs | Propargyl bromide | N-propargyl analog | 65 |
Mechanistically, the reaction proceeds through deprotonation of the amide nitrogen, followed by nucleophilic attack on the carbonyl carbon.
Hydrolysis of the Oxazole Ring
The oxazole ring demonstrates pH-dependent stability:
| Conditions | Products Identified | Key Observations |
|---|---|---|
| 6M HCl, 100°C, 8 hrs | 5-Methyl-3-phenyl-4-cyanomethyl-oxazole carboxylic acid | Complete ring opening; cyanomethyl groups remain intact |
| 0.1M H2SO4, RT, 24 hrs | Partial hydrolysis products | Selective cleavage of C-O bond in oxazole |
| NaOH (2M), 60°C, 3 hrs | Degradation to phenylacetonitrile derivatives | Competitive cyanomethyl group hydrolysis |
Cyclization Reactions
The cyanomethyl groups participate in intramolecular cyclizations:
| Reaction System | Cyclization Product | Catalysts/Additives |
|---|---|---|
| DMSO, 120°C, 12 hrs | 7-Membered lactam derivative | K2CO3 (base mediator) |
| Toluene, Pd(OAc)2, 80°C | Bicyclic oxazole-pyrrolidine | Triphenylphosphine ligand |
These reactions exploit the nucleophilicity of the cyanomethyl nitrogens, forming fused heterocyclic systems.
Functional Group Interconversion
The cyanomethyl substituents enable unique transformations:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Reduction | LiAlH4 in THF | Conversion to aminomethyl groups (R-CH2NH2) |
| Oxidation | KMnO4/H2O, acidic conditions | Carboxylic acid formation |
| Alkylation | Methyl iodide, AgNO3 | Quaternization of nitrile nitrogen |
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs markedly from related oxazole derivatives:
The dual cyanomethyl groups in N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide increase electron-withdrawing effects, accelerating nucleophilic attacks at the carboxamide site .
Biological Interactions (Chemical Basis)
While not direct chemical reactions, the compound interacts with biological systems through:
-
Hydrogen bonding : Carboxamide oxygen acts as H-bond acceptor with serine residues in enzymes.
-
π-π stacking : Phenyl group interacts with aromatic amino acids (e.g., tryptophan).
-
Metal coordination : Nitrile groups bind transition metals in metalloenzymes.
Scientific Research Applications
N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The cyanomethyl groups can interact with nucleophilic sites on enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the oxazole ring can participate in hydrogen bonding and π-π interactions with biological molecules .
Comparison with Similar Compounds
Structural and Functional Group Differences
The target compound differs from simpler N,N-bis(cyanomethyl)amine derivatives (e.g., N-Benzyl-N,N-bis(cyanomethyl)amine or N-(4-Methylphenyl)-N,N-bis(cyanomethyl)amine) by incorporating a 1,2-oxazole-carboxamide framework. Key distinctions include:
- Carboxamide Group: The carboxamide moiety (-CONH-) enables hydrogen bonding, which may improve solubility in polar solvents or interactions with biological targets, unlike non-amide derivatives such as N-Cyclohexyl-N,N-bis(cyanomethyl)amine .
- Substituent Effects: The 3-phenyl and 5-methyl groups on the oxazole ring contribute steric bulk and electronic modulation, contrasting with the simpler aryl or alkyl substituents in analogs like N-(2-Phenylethyl)-N,N-bis(cyanomethyl)amine .
Physical and Spectroscopic Properties
A comparison of select properties is summarized below:
*Predicted based on structural analogs; experimental data unavailable in evidence.
- Melting Points: The oxazole-carboxamide structure likely increases melting points (>120°C) compared to oil-based aliphatic bis(cyanomethyl)amines .
- NMR Signals : The phenyl and oxazole protons would dominate the 1H-NMR, while the carboxamide carbonyl (δ ~170 ppm) and oxazole carbons (δ ~150 ppm) would distinguish the 13C-NMR spectrum .
Q & A
Q. Q: What are the established synthetic routes for N,N-bis(cyanomethyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?
A: The compound can be synthesized via copper-catalyzed multi-component reactions involving amines, formaldehyde, and trimethylsilyl cyanide (TMSCN). Key steps include:
- Catalyst System : A combination of CuCl and Cu(OTf)₂ enables selective formation of N,N-bis(cyanomethyl) groups under mild conditions .
- Solvent and Temperature : Acetonitrile or methanol at 25–60°C optimizes yield, while paraformaldehyde in methanol is preferred for aromatic amines with electron-donating substituents .
- By-product Management : Use of formalin (37% aqueous formaldehyde) minimizes retro-Mannich side reactions, ensuring >70% yield for aliphatic amines .
Structural Characterization
Q. Q: What spectroscopic and crystallographic methods are recommended to confirm the structure of this compound?
A:
- NMR Spectroscopy : ¹H and ¹³C NMR can identify characteristic signals for the oxazole ring (δ 6.5–8.0 ppm for aromatic protons) and cyanomethyl groups (δ 2.5–3.5 ppm for CH₂CN) .
- Mass Spectrometry : High-resolution MS (ESI or EI) confirms the molecular ion peak (e.g., m/z 273.31 for C₁₃H₁₁N₃O₂S analogs) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for verifying stereochemistry .
Solubility and Stability
Q. Q: How can solubility challenges be addressed during in vitro assays?
A:
- Solvent Selection : Polar aprotic solvents (DMSO, DMF) or ethanol/water mixtures enhance solubility due to the carboxamide and cyanomethyl groups .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the oxazole ring or cyanomethyl moieties .
Advanced Reaction Mechanism Analysis
Q. Q: What is the proposed mechanism for the formation of the N,N-bis(cyanomethyl) moiety in this compound?
A: The Strecker-type mechanism involves:
Imine Formation : Reaction of formaldehyde with the amine to generate a methylenediamine intermediate.
Cyanide Addition : TMSCN adds to the imine, forming cyanomethylamine via a seven-component adduct.
Retro-Mannich Pathway : Electron-rich aromatic amines favor bis(cyanomethyl) products, while electron-poor substrates yield mono-adducts .
Biological Activity Profiling
Q. Q: What methodologies are suitable for evaluating the bioactivity of this compound?
A:
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values, with DNA intercalation studies via UV-Vis spectroscopy .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .
Computational Modeling
Q. Q: How can DFT calculations assist in understanding the compound’s reactivity?
A:
- Reactivity Prediction : B3LYP/6-31G(d) models predict nucleophilic attack sites on the oxazole ring and electron density distribution .
- Transition-State Analysis : Identify energy barriers for cyanomethyl group formation, aiding catalyst optimization .
Data Contradiction Resolution
Q. Q: How should researchers address discrepancies in reaction yields or spectral data?
A:
- By-product Identification : LC-MS or GC-MS to detect retro-Mannich by-products (e.g., cyanomethylamines) when electron-withdrawing substituents are present .
- Solvent Effects : Replicate reactions in alternative solvents (e.g., MeOH vs. CH₃CN) to resolve yield inconsistencies due to formaldehyde polymerization .
Green Chemistry Alternatives
Q. Q: Are there eco-friendly synthesis methods for this compound?
A:
- Solvent-Free Approaches : Mechanochemical grinding or ultrasound irradiation reduces waste and energy consumption .
- Catalyst Recycling : Recover Cu catalysts via filtration or ionic liquid extraction to minimize metal waste .
Toxicity and Safety
Q. Q: What safety protocols are recommended for handling this compound?
A:
- Cyanide Release Risk : Conduct reactions in fume hoods with HCN detectors; use chelating agents (e.g., EDTA) to sequester free cyanide .
- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure to reactive intermediates .
Comparative Bioactivity Studies
Q. Q: How does this compound compare to structurally similar analogs in bioactivity?
A:
- Structure-Activity Relationships (SAR) : Methoxy substituents on phenyl rings enhance antimicrobial activity (e.g., 3-(3-methoxyphenyl) analogs show 2x MIC improvement over non-substituted derivatives) .
- Electron-Withdrawing Groups : Nitro or chloro substituents reduce solubility but improve DNA-binding affinity in anticancer assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
